molecular formula C21H19P B083640 Cyclopropylidenetriphenylphosphorane CAS No. 14633-95-5

Cyclopropylidenetriphenylphosphorane

Cat. No. B083640
CAS RN: 14633-95-5
M. Wt: 302.3 g/mol
InChI Key: POCHQWGDYSRUBM-UHFFFAOYSA-N
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Description

Cyclopropylidenetriphenylphosphorane is a chemical compound with the molecular formula C21H19P . It’s a type of phosphorane, which are organophosphorus compounds with the formula PR3 .


Synthesis Analysis

The synthesis of Cyclopropylidenetriphenylphosphorane and similar compounds has been a topic of research. For instance, a study found that yields obtained from Wittig reactions with cyclopropylidenetriphenylphosphorane are greatly improved by the addition of the phase-transfer catalyst, TDA-1 .


Molecular Structure Analysis

The molecular structure of Cyclopropylidenetriphenylphosphorane can be analyzed using various methods such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics . The molecular weight of Cyclopropylidenetriphenylphosphorane is 302.35 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Cyclopropylidenetriphenylphosphorane can be studied using techniques like Reaction Progress Kinetic Analysis (RPKA), which measures a reaction’s dynamic behavior over time to help elucidate the underlying mechanism .

Scientific Research Applications

  • Cyclopropylidenetriphenylphosphorane is used in the cyclopropanation of α,β-unsaturated carbonyl compounds, including esters, ketones, amides, and acid chlorides. This process leads to the formation of cyclopropyl ketones (Krief & Dubois, 1993).

  • It serves as an alternative to the Wittig reactions in the palladium(0) catalyzed reduction of 1-alkenylcyclopropyl esters, facilitating the creation of strained methylenecyclopropane derivatives (Ollivier et al., 1992).

  • The compound plays a role in the isolation and characterization of 1,2-oxaphosphetanes, which are crucial in the Wittig reaction. These oxaphosphetanes exhibit unique structural features and thermal decomposition properties (Hamaguchi et al., 2005).

  • Cyclopropylidenetriphenylphosphorane's reaction with α,β-unsaturated ketones leads to the formation of cyclopropanes, demonstrating its utility in chemical synthesis (Trippett & Walker, 1968).

  • It is involved in the diastereoselective synthesis of spirocyclopropaneoxindoles, which have potential antioxidant and cytotoxic activities. This highlights its application in medicinal chemistry (Pourshab et al., 2019).

  • Cyclopropylidenetriphenylphosphorane's structural properties, particularly its interaction with orbitals, are significant for understanding molecular structures and reactions (Boyd & Hoffmann, 1971).

  • It is used in the Wittig reaction of hindered ketones, particularly under high-pressure conditions, demonstrating its adaptability in varying reaction environments (Dauben & Takasugi, 1987).

  • The compound is instrumental in ring-opening polymerization processes, contributing to the development of new polymeric materials (Nejad et al., 2012).

properties

IUPAC Name

cyclopropylidene(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19P/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCHQWGDYSRUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400462
Record name CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylidenetriphenylphosphorane

CAS RN

14633-95-5
Record name CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropylidenetriphenylphosphorane
Reactant of Route 2
Cyclopropylidenetriphenylphosphorane
Reactant of Route 3
Cyclopropylidenetriphenylphosphorane
Reactant of Route 4
Cyclopropylidenetriphenylphosphorane
Reactant of Route 5
Cyclopropylidenetriphenylphosphorane
Reactant of Route 6
Cyclopropylidenetriphenylphosphorane

Citations

For This Compound
67
Citations
M Hamaguchi, Y Iyama, E Mochizuki, T Oshima - Tetrahedron letters, 2005 - Elsevier
1,2-Oxaphosphetanes bearing three phenyl groups directly bound to the phosphorus atom were successfully isolated for the first time as stable crystals in the typical Wittig reaction of …
Number of citations: 20 www.sciencedirect.com
DT Longone, RR Doyle - Chemical Communications (London), 1967 - pubs.rsc.org
… Cyclopropylidenetriphenylphosphorane … Cyclopropylidenetriphenylphosphorane … We find that the reaction of cyclopropyl-lithium and tetraphenylphosphoniuni broniide …
Number of citations: 0 pubs.rsc.org
JG Thompson - 1968 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 68-17,856 THOMPSON, John Guthrie, 1941- REACTIONS OF PKOSPHONIUM SALTS: REACTIONS OF CYCLOPROFYL- AND …
Number of citations: 0 search.proquest.com
EJ Adams - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Handling, Storage, and Precautions: cyclopropylidenetriphenylphosphorane is a fairly stable ylide, capable of withstanding elevated reaction temperatures of approximately 60–65 C. …
Number of citations: 0 onlinelibrary.wiley.com
J Ollivier, PP Piras, A Stolle, P Aufranc, A de Meijere… - Tetrahedron letters, 1992 - Elsevier
… 3a Wittig olefination of aldehydes and ketones by cyclopropylidenetriphenylphosphorane … offers not only an alternative to the Wittig reaction of cyclopropylidenetriphenylphosphorane …
Number of citations: 34 www.sciencedirect.com
F Liotta - 1997 - search.proquest.com
… To evaluate this possibility, the condensation reaction of benzophenone with cyclopropylidenetriphenylphosphorane was examined in further detail. Only a 35% yield of the …
Number of citations: 0 search.proquest.com
H Nemoto, M Nagamochi, H Ishibashi… - The Journal of Organic …, 1994 - ACS Publications
… Compound 9 was then converted to the cyclopropylidene ether 10 in 94 % yield by Wittig reaction with cyclopropylidenetriphenylphosphorane under McMurry’s conditions7 using tris-[2-…
Number of citations: 100 pubs.acs.org
T Thiemann, D Ohira, Y Li, T Sawada… - Journal of the …, 2000 - pubs.rsc.org
Thiophene S-oxides 4 have been shown to undergo [4 + 2] cycloadditions with methylenecyclopropanes 2 with one or two electron acceptor substituents, ie even the …
Number of citations: 45 pubs.rsc.org
EE Schweizer, CJ Berninger… - The Journal of Organic …, 1968 - ACS Publications
In view of the considerable interest shown2-4 recently in the preparation and reactions of salt I, we wish to report completely our experimental data on the above-mentioned reactions …
Number of citations: 70 pubs.acs.org
H Nemoto, T Tanabe, K Fukumoto - The Journal of Organic …, 1995 - ACS Publications
… converted into cyclopropylidene ether 10 in 85% yield by a Wittig reaction with cyclopropylidenetriphenylphosphorane. Alcohol 11 was then produced by desilylation of 10 with …
Number of citations: 60 pubs.acs.org

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